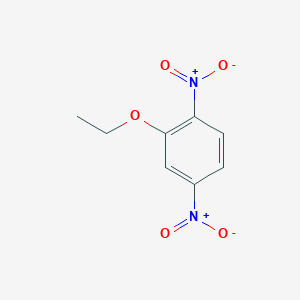
2-Ethoxy-1,4-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-1,4-dinitrobenzene is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzene, where two nitro groups and one ethoxy group are substituted on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,4-dinitrobenzene typically involves the nitration of ethoxybenzene. The process begins with the ethoxylation of benzene to form ethoxybenzene, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 1,4-positions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups act as deactivating groups, directing incoming substituents to the meta positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nature of the electrophile.
科学研究应用
Chemical Synthesis
Intermediate in Organic Synthesis:
2-Ethoxy-1,4-dinitrobenzene serves as an important intermediate in the synthesis of more complex organic compounds. It is often utilized in the preparation of various derivatives that can be further transformed into pharmaceuticals and agrochemicals. The dinitro group provides sites for nucleophilic substitution reactions, making it a versatile building block for synthesizing nitro-substituted aromatic compounds .
Reactivity Studies:
Research has demonstrated that this compound undergoes nucleophilic aromatic substitution reactions, which are pivotal in organic chemistry. These reactions can lead to the formation of various anilines and other functionalized compounds. Studies employing both experimental and theoretical approaches have investigated the reactivity mechanisms of such substitutions, highlighting the compound's utility in understanding reaction dynamics .
Analytical Chemistry
Analytical Standards:
Due to its distinct chemical properties, this compound is used as a standard reference material in analytical chemistry. It aids in calibrating instruments and validating methods for detecting nitroaromatic compounds in environmental samples. Its stability and well-characterized nature make it suitable for use in gas chromatography and mass spectrometry analyses .
Environmental Monitoring:
The compound's presence in environmental samples can indicate contamination from industrial processes. Analytical methods utilizing this compound help assess pollution levels and track the degradation of nitroaromatic compounds in soil and water samples .
Biological Implications
Toxicological Studies:
Research has indicated that nitroaromatic compounds like this compound may exhibit toxicological effects. Understanding these effects is crucial for evaluating risks associated with exposure to such compounds. Studies have shown that similar compounds can lead to adverse health effects, including methemoglobinemia and liver damage when ingested or inhaled .
Potential Therapeutic Applications:
While primarily recognized for its synthetic utility, there is ongoing research into the biological activities of nitroaromatic compounds. Some studies suggest that derivatives of this compound may possess antimicrobial or anticancer properties, warranting further investigation into their pharmacological potential .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Gupta et al. (2012) | Toxicity Assessment | Demonstrated significant liver toxicity associated with nitroaromatic exposure, suggesting similar risks for related compounds like this compound. |
| Cattley et al. (1994) | Inhalation Toxicity | Reported adverse pulmonary effects from inhalation exposure to nitrobenzene derivatives; implications for similar structural compounds were discussed. |
| Moghazy et al. (2020) | Reactivity Mechanisms | Investigated the nucleophilic substitution reactions involving dinitro compounds, providing insights into their synthetic potential and reactivity profiles. |
作用机制
The mechanism of action of 2-Ethoxy-1,4-dinitrobenzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro groups can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. The pathways involved often include electrophilic aromatic substitution and redox reactions, which can lead to the formation of various intermediates and products.
相似化合物的比较
- Benzene, 1-ethoxy-2,4-dinitro-
- Benzene, 1-ethoxy-3,5-dinitro-
- Benzene, 1-methoxy-2,4-dinitro-
Comparison: 2-Ethoxy-1,4-dinitrobenzene is unique due to the specific positioning of its nitro and ethoxy groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and varying solubility in organic solvents.
属性
CAS 编号 |
133070-80-1 |
|---|---|
分子式 |
C8H8N2O5 |
分子量 |
212.16 g/mol |
IUPAC 名称 |
2-ethoxy-1,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3 |
InChI 键 |
HYQXQXJWUMOPKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
Benzene, 2-ethoxy-1,4-dinitro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















